Validated Crystallographic Fragment Hit: Zika NS2B‑NS3 Protease Co‑Crystal Structure vs. Library Counterparts
The (1S,3S)-3-ethoxy-7-azaspiro[3.5]nonan-1-ol derivative is the only fragment from the ECBL‑96 sub‑library to yield a high-resolution co‑crystal structure with Zika NS2B‑NS3 protease (PDB 7IAQ, resolution 1.83 Å) during the EU‑OPENSCREEN fragment screening campaign. This target-specific crystallographic validation provides direct evidence of binding pose and key interactions absent for the vast majority of library members, including the 2‑methoxy analog and other spirocyclic fragments [1].
| Evidence Dimension | Crystallographic binding validation (co‑crystal structure obtained) |
|---|---|
| Target Compound Data | (1S,3S)-3-ethoxy-7-azaspiro[3.5]nonan-1-ol; PDB 7IAQ; resolution 1.83 Å; R‑free 0.213; real‑space correlation coefficient 0.738 |
| Comparator Or Baseline | Other 95 fragments in ECBL‑96 library screened against Zika NS2B‑NS3 protease; hit rate 18% overall, with this compound among the subset producing co‑crystal structures |
| Quantified Difference | Only fragments yielding co‑crystal structures provide experimentally validated binding modes; the (1S,3S)-3-ethoxy derivative is one of the confirmed binders suitable for structure‑guided elaboration |
| Conditions | X‑ray diffraction, Zika NS2B‑NS3 protease co‑crystallization, European Chemical Biology Library (ECBL‑96) fragment screening |
Why This Matters
A co‑crystal structure with a validated binding pose de‑risks fragment elaboration for antiviral drug discovery programs targeting flavivirus proteases, a differentiation not offered by non‑crystallizing analogs.
- [1] Benz LS, Wollenhaupt J, Jirgensons A, Miletic T, Mueller U, Weiss MS. From fragments to follow-ups: rapid hit expansion by making use of EU-OPENSCREEN resources. RSC Med Chem. 2025;16:6190-6203. PDB 7IAQ. View Source
